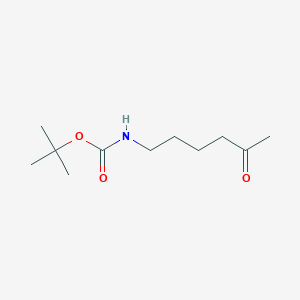

tert-butyl N-(5-oxohexyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-oxohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-9(13)7-5-6-8-12-10(14)15-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBSLGMWGAIEEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153495-58-0 | |

| Record name | tert-butyl N-(5-oxohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl N 5 Oxohexyl Carbamate

Retrosynthetic Analysis of the tert-butyl N-(5-oxohexyl)carbamate Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Strategies Involving C-N and C-C Bonds

Two primary disconnection strategies can be envisioned for the tert-butyl N-(5-oxohexyl)carbamate scaffold: disconnection of the C-N bond of the carbamate (B1207046) and disconnection of the C-C bonds of the hexyl chain.

C-N Bond Disconnection:

The most intuitive disconnection involves breaking the C-N bond of the carbamate. This leads to two key synthons: a 5-oxohexyl amine synthon and a tert-butoxycarbonyl (Boc) synthon. The corresponding synthetic equivalents would be 5-aminohexan-2-one and di-tert-butyl dicarbonate (B1257347) (Boc₂O), respectively. This approach is attractive due to the prevalence of methods for Boc protection of amines. numberanalytics.com

A further disconnection of the 5-aminohexan-2-one precursor via a C-C bond disconnection is also a viable strategy. For instance, a reductive amination approach would disconnect the C-N bond, leading back to a ketone and an amine, a common and reliable bond-forming strategy. chemrxiv.org

C-C Bond Disconnection:

Alternatively, a C-C bond disconnection strategy can be employed. For example, disconnecting the C4-C5 bond of the hexyl chain could lead to precursors that can be coupled through reactions such as an aldol (B89426) condensation or a Grignard reaction. However, this approach is often more complex for a simple aliphatic chain compared to functional group interconversions.

Considerations for Chemoselectivity in Bifunctional Molecule Synthesis

The synthesis of a molecule with two distinct functional groups, a ketone and a carbamate, necessitates careful consideration of chemoselectivity. The reactivity of the ketone (an electrophile) and the amine precursor to the carbamate (a nucleophile) must be managed to avoid undesired side reactions.

The primary challenge lies in protecting one functional group while reacting the other. For instance, if the ketone is present during the amination or Boc protection step, it could potentially react with the amine nucleophile. Conversely, the conditions used for ketone formation (e.g., oxidation) must not affect the integrity of the Boc-carbamate group. The Boc protecting group is known to be stable under many conditions but can be removed by strong acids. google.com Therefore, reaction conditions must be chosen judiciously to ensure the desired transformations occur without compromising the existing functionalities. The use of orthogonal protecting groups can be a key strategy in more complex syntheses involving multiple sensitive functional groups. google.com

Direct Synthesis Approaches to tert-butyl N-(5-oxohexyl)carbamate

Several direct synthetic routes can be employed to prepare tert-butyl N-(5-oxohexyl)carbamate, each with its own advantages and disadvantages.

Amination and Protection of Functionalized Hexanoic Acid Derivatives

One common strategy involves starting with a functionalized hexanoic acid derivative. A plausible route begins with 6-amino-1-hexanol (B32743). The amino group can be selectively protected with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (6-hydroxyhexyl)carbamate. prepchem.com This reaction is typically carried out in a solvent like methanol (B129727) at room temperature. prepchem.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Yield |

| 6-amino-1-hexanol | Di-tert-butyl dicarbonate | Methanol | Room Temperature | tert-Butyl (6-hydroxyhexyl)carbamate | High |

Table 1: Representative conditions for the Boc protection of 6-amino-1-hexanol. prepchem.com

Another approach starts from 5-oxohexanoic acid. nih.gov This carboxylic acid can be activated, for example, with isobutyl chloroformate in the presence of a base like triethylamine, and then reacted with a suitable nitrogen source to form an amide, which could then be further manipulated to the desired carbamate. nih.gov

Oxidation Pathways for Introduction of the C5-Ketone Moiety

Once the Boc-protected amino alcohol, tert-butyl (6-hydroxyhexyl)carbamate, is synthesized, the next crucial step is the selective oxidation of the primary alcohol to a ketone at the C5 position. A variety of oxidizing agents can be employed for this transformation.

Common reagents for the oxidation of primary alcohols to aldehydes or ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). Care must be taken to choose a reagent that is compatible with the Boc protecting group. Milder oxidation conditions are generally preferred to avoid potential side reactions or deprotection.

| Starting Material | Oxidizing Agent | Solvent | Product |

| tert-Butyl (6-hydroxyhexyl)carbamate | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (CH₂Cl₂) | tert-Butyl N-(5-oxohexyl)carbamate |

| tert-Butyl (6-hydroxyhexyl)carbamate | Swern Oxidation | Dichloromethane (CH₂Cl₂), DMSO, Oxalyl Chloride, Triethylamine | tert-Butyl N-(5-oxohexyl)carbamate |

Table 2: Plausible oxidation pathways for the synthesis of tert-butyl N-(5-oxohexyl)carbamate.

Convergent and Linear Synthetic Sequences for Enhanced Efficiency

The synthesis of tert-butyl N-(5-oxohexyl)carbamate can be approached through both linear and convergent strategies.

For a relatively simple molecule like tert-butyl N-(5-oxohexyl)carbamate, a linear approach is often more practical and efficient. The ready availability of starting materials like 6-amino-1-hexanol and the high yields of the individual protection and oxidation steps make the linear sequence a favorable choice.

Divergent Synthetic Routes from Readily Available Precursors

The synthesis of tert-butyl N-(5-oxohexyl)carbamate can be approached from various starting materials, employing strategic modifications to achieve the target structure.

Utilizing Pyrrolidine (B122466) and Piperidine (B6355638) Ring Opening Strategies

While direct synthesis of tert-butyl N-(5-oxohexyl)carbamate using pyrrolidine or piperidine ring-opening strategies is not extensively detailed in the available literature, this approach represents a plausible synthetic pathway. Such strategies are valuable in organic synthesis for creating functionalized aliphatic chains from cyclic precursors. For instance, the synthesis of hexahydrocyclopentapyrrolone derivatives, which are structurally related bicyclic compounds, has been achieved from starting materials like cis-1,2,3,6-tetrahydrophthalimide (B155146) through a multi-step process that includes a reduction step. researchgate.net A similar conceptual approach involving the cleavage of a C-N bond in a suitable N-Boc protected pyrrolidine or piperidine derivative could theoretically yield the desired 6-aminohexanal (B8501505) precursor, which could then be converted to the target ketone.

Modifications of Related Carbamate and Ketone-Containing Analogs

A more common and well-documented approach involves the modification of existing molecules that already contain the core carbamate or ketone functionalities. The synthesis can proceed via the protection of an amino group followed by the introduction or modification of the ketone.

One general method involves the reaction of a primary amine with di-tert-butyl dicarbonate (Boc₂O) to install the tert-butyloxycarbonyl (Boc) protecting group, followed by oxidation to create the ketone functionality. For the analogous compound, tert-butyl N-(3-methyl-5-oxohexyl)carbamate, this two-step process is a typical synthetic route. vulcanchem.com

Another strategy starts with a molecule containing a different functional group that can be converted to a ketone. For example, a precursor with a hydroxyl group at the 5-position could be oxidized using standard reagents like pyridinium chlorochromate (PCC) or a Jones oxidation.

The synthesis of related carbamates, such as tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, is achieved by reacting a Boc-protected diamine, tert-butyl (6-aminohexyl)carbamate, with an isocyanate. mdpi.com This highlights a common industrial strategy where a bifunctional linear chain is selectively protected at one end before further modification. The precursor, tert-butyl (6-aminohexyl)carbamate, is a key intermediate that could be oxidized to form the target compound.

Furthermore, the synthesis of tert-butyl(2-oxo-2H-pyran-5-yl)carbamate was accomplished through a Curtius reaction of coumalic acid, demonstrating the generation of the Boc-carbamate functionality on a different heterocyclic system. researchgate.net

Optimization of Reaction Conditions and Process Parameters

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in the synthesis of tert-butyl N-(5-oxohexyl)carbamate.

Solvent Effects and Temperature Control in Key Steps

The choice of solvent and the control of temperature are critical parameters in the synthesis of carbamates and related compounds.

Solvent Effects: In the synthesis of carbamates, the solvent can significantly affect the reaction yield. For many alcohol substrates, benzene (B151609) or methylene (B1212753) chloride have been shown to provide superior yields compared to other solvents. orgsyn.org For reactions involving Boc protection using Boc₂O, aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (CH₂Cl₂) are commonly employed. vulcanchem.comorgsyn.org In the synthesis of a related urea-containing carbamate, anhydrous diethyl ether was chosen as the solvent because the starting materials were soluble, while the product precipitated upon formation, simplifying purification. mdpi.com

Temperature Control: Temperature plays a pivotal role in controlling reaction selectivity and rate. For instance, in the copper-catalyzed reaction of benzyl (B1604629) cyanides with tert-butyl hydroperoxide, conducting the reaction at room temperature selectively yields tert-butyl peresters, whereas increasing the temperature to 80 °C leads to the formation of benzoic acid derivatives. rsc.org Carbamate formation is often performed at temperatures ranging from 0 °C to room temperature to control the reaction's exothermicity and prevent side reactions. vulcanchem.comgoogle.com In some multi-step syntheses, specific low temperatures, such as cooling to -20 °C or 0 °C, are required for certain steps to ensure selectivity and stability of intermediates. google.com

Below is a table summarizing the impact of solvents and temperature on related syntheses.

| Reaction Type | Solvent(s) | Temperature | Outcome/Observation | Reference |

| Boc Protection | Tetrahydrofuran (THF) | 0°C → Room Temp | Effective formation of Boc-protected amine. | vulcanchem.com |

| Carbamate Synthesis | Benzene, Methylene Chloride | 20-50°C | Superior yields compared to other solvents. | orgsyn.org |

| Urea Formation | Diethyl Ether (Et₂O) | Room Temperature | Product precipitates, facilitating isolation. | mdpi.com |

| Oxidative Coupling | Solvent-free | Room Temperature | Selective formation of tert-butyl peresters. | rsc.org |

| Oxidative Coupling | Solvent-free | 80°C | Selective formation of benzoic acids. | rsc.org |

| Condensation | Ethyl Acetate (B1210297) | -15 to -10°C | Controlled reaction of an intermediate. | google.com |

Catalyst Selection for Specific Transformations

The choice of catalyst is fundamental for achieving high efficiency and selectivity in the synthesis of carbamates and for the transformations of related functional groups.

For the synthesis of N-substituted carbamates from amines, urea, and alcohols, a mixed-oxide catalyst, TiO₂–Cr₂O₃/SiO₂ , has been shown to be highly effective, yielding products in the range of 95–98%. rsc.org The acidity and basicity of the catalyst surface are believed to be key to its high activity, and it has the advantage of being reusable. rsc.org

In reactions involving C-H bond functionalization, copper catalysts are often employed. A copper-catalyzed method has been developed for the direct synthesis of tertiary carbamates. researchgate.net Similarly, a Copper(II) acetate (Cu(OAc)₂) system with tert-butyl hydroperoxide (TBHP) is used for the selective oxidation of benzyl cyanides, where the catalyst plays a crucial role in the reaction pathway. rsc.org Palladium catalysts are also utilized in the synthesis of N-Boc-protected anilines from tert-butyl carbamate. thermofisher.com

The following table details catalysts used in relevant synthetic transformations.

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| TiO₂–Cr₂O₃/SiO₂ | Carbamate Synthesis | Amine, Urea, Alcohol | N-substituted carbamate | rsc.org |

| Copper-based | C(sp³)-H Functionalization | Alkane, Isocyanate | Tertiary carbamate | researchgate.net |

| Cu(OAc)₂/TBHP | Oxidative Coupling | Benzyl cyanide, TBHP | tert-Butyl perester | rsc.org |

| Palladium-based | Cross-coupling | Aryl halide, tert-Butyl carbamate | N-Boc-aniline | thermofisher.com |

Scalable Synthesis and Industrial Applications of tert-butyl N-(5-oxohexyl)carbamate

The development of a scalable and cost-effective synthesis is essential for the industrial application of tert-butyl N-(5-oxohexyl)carbamate. This compound and its analogs are valuable intermediates in the pharmaceutical industry.

Scalable Synthesis: A process is considered scalable if it can be adapted from laboratory-scale (milligrams to grams) to industrial production (kilograms to tons) without significant loss of efficiency or purity. An efficient, kilogram-scalable process was developed for tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , a pharmacologically important intermediate. researchgate.net This process utilized an inexpensive oxidizing agent (KMnO₄) in a key step, highlighting a strategy to ensure cost-effectiveness in large-scale production. researchgate.net For tert-butyl N-(5-oxohexyl)carbamate, a scalable synthesis would likely involve readily available starting materials, robust and high-yielding reaction steps, and purification methods like crystallization or distillation rather than chromatography.

Industrial Applications: Carbamate-containing molecules are crucial building blocks in medicinal chemistry. For example, a derivative of tert-butyl carbamate is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug. google.com Similarly, other complex carbamates serve as intermediates in the synthesis of Edoxaban, an oral anticoagulant. google.com The tert-butyloxycarbonyl (Boc) group is frequently used in pharmaceutical synthesis to protect amine functionalities during multi-step sequences due to its stability under various reaction conditions and its ease of removal under acidic conditions. Therefore, tert-butyl N-(5-oxohexyl)carbamate is a valuable intermediate, providing a scaffold with a protected amine and a reactive ketone group, which can be further elaborated to produce complex, biologically active molecules.

Adaptation to Continuous Flow Chemistry for Enhanced Safety and Yield

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of carbamates like tert-butyl N-(5-oxohexyl)carbamate. mt.comseqens.com This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in large-scale batch reactors. seqens.comcomchart.com For carbamate synthesis, which can involve hazardous reagents or highly exothermic reactions, flow chemistry provides a substantially safer operating environment. vapourtec.compharmtech.com

The intrinsic safety benefits of flow chemistry stem from the small internal volume of the reactor; only small quantities of reactants are engaged at any given moment. mt.comvapourtec.com This minimizes the risk associated with potential runaway reactions or the handling of toxic intermediates, such as isocyanates, which are traditionally used in carbamate production. pharmtech.comnih.gov On-demand generation of such intermediates within a closed-loop flow system prevents their accumulation and storage, further enhancing process safety. pharmtech.com

Moreover, the high surface-area-to-volume ratio in flow reactors facilitates superior heat transfer, allowing for the safe management of exothermic reactions and enabling access to reaction conditions that would be hazardous in batch processing. comchart.comvapourtec.com This enhanced control often leads to cleaner reactions, reduced byproduct formation, and consequently, higher yields and purity of the final product. seqens.comcomchart.com A recent development in the continuous synthesis of carbamates utilizes carbon dioxide (CO2) and amines, showcasing a method that significantly reduces reaction times and simplifies purification, providing yields ranging from 45% to 92% in just 50 minutes. nih.gov While specific data for tert-butyl N-(5-oxohexyl)carbamate is not detailed, the general advantages of this approach are broadly applicable.

Interactive Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Carbamates

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with hazardous reagents and exotherms | Intrinsically safer due to small reaction volumes and superior heat transfer. comchart.compharmtech.com |

| Reaction Control | Difficult to control temperature and mixing gradients | Precise control over temperature, pressure, and residence time. seqens.comcomchart.com |

| Yield & Purity | Often lower due to side reactions and decomposition | Generally higher yields and improved purity. seqens.com |

| Scalability | Complex and often requires re-optimization | Seamless scaling from lab to production. seqens.com |

| Reagent Handling | Requires storage of potentially toxic intermediates | In-situ generation and consumption of hazardous intermediates. pharmtech.com |

| Reaction Time | Can be lengthy, often requiring hours or days | Significantly reduced, sometimes to minutes. nih.gov |

Green Chemistry Principles in the Production of Carbamate-Ketone Intermediates

The principles of green chemistry are increasingly guiding the development of synthetic routes for intermediates like tert-butyl N-(5-oxohexyl)carbamate. The primary goal is to minimize the environmental impact and improve the safety profile of chemical manufacturing. psu.edu

A cornerstone of green carbamate synthesis is the avoidance of toxic reagents like phosgene (B1210022) and its derivatives, which have been the conventional choice for creating the carbamate functional group. psu.eduacs.org A highly attractive alternative is the use of carbon dioxide (CO2) as a C1 building block. nih.gov CO2 is a non-toxic, non-flammable, abundant, and renewable resource. psu.edu The synthesis of carbamates from amines, alcohols, and CO2 is a halogen-free and environmentally benign approach. psu.edursc.org This method often employs basic catalysts, such as cesium carbonate, to facilitate the reaction under mild conditions. psu.edu

The three-component coupling of an amine, an alkyl halide, and CO2 is another green strategy to access carbamate esters. researchgate.net This avoids the direct use of phosgene or isocyanates. researchgate.net Furthermore, research into using dimethyl carbonate (DMC) as a non-toxic carbamoylating agent in continuous-flow systems highlights another phosgene-free pathway. acs.org

Other green chemistry principles applicable to the synthesis of tert-butyl N-(5-oxohexyl)carbamate include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste. Various metal-based and organic catalysts have been developed to improve the efficiency of carbamate synthesis from CO2. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition of CO2 to amines and alcohols is a highly atom-economical approach. nih.gov

Safer Solvents: Making the use of auxiliary substances like solvents unnecessary or innocuous. Research focuses on solvent-free conditions or the use of greener solvents.

Interactive Table 2: Application of Green Chemistry Principles to Carbamate Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative |

|---|---|---|

| Prevent Waste | Stoichiometric reagents, byproduct formation | Catalytic methods, high-yield reactions. nih.gov |

| Atom Economy | Use of protecting groups, multi-step synthesis | Three-component coupling, direct carboxylation. researchgate.net |

| Less Hazardous Synthesis | Use of phosgene, isocyanates, toxic solvents | Use of CO2, dimethyl carbonate, safer solvents. psu.eduacs.org |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Use of CO2 as a C1 source. researchgate.net |

| Catalysis | Stoichiometric bases and reagents | Development of reusable heterogeneous and homogeneous catalysts. nih.govpsu.edu |

Reactivity and Transformational Chemistry of Tert Butyl N 5 Oxohexyl Carbamate

Reactions at the Carbonyl Moiety (C5-Ketone)

The ketone group in tert-butyl N-(5-oxohexyl)carbamate is a site of rich chemical reactivity, susceptible to a variety of nucleophilic attacks and manipulations of the adjacent alpha-carbons.

Nucleophilic Additions: Hydride Reductions, Organometallic Reagent Additions

The carbonyl carbon of the ketone is electrophilic and readily undergoes addition reactions with nucleophiles. Standard hydride reducing agents are expected to convert the ketone to the corresponding secondary alcohol.

Hydride Reductions: The reduction of the ketone in tert-butyl N-(5-oxohexyl)carbamate to the corresponding alcohol, tert-butyl N-(5-hydroxyhexyl)carbamate, can be achieved using common hydride reagents. While specific literature on this exact transformation is not prevalent, the general reactivity of ketones suggests that reagents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) would efficiently effect this reduction. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) would also be effective, though less chemoselective, as they can also reduce the carbamate (B1207046) group under certain conditions. The choice of reducing agent would be critical if other reducible functional groups were present in the molecule.

Organometallic Reagent Additions: The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the ketone would result in the formation of a tertiary alcohol. For instance, reaction with methylmagnesium bromide would yield tert-butyl N-(5-hydroxy-5-methylhexyl)carbamate. These reactions must be carried out under anhydrous conditions to prevent quenching of the organometallic reagent. The bulky Boc-protecting group is generally stable to these reagents at low temperatures.

Interactive Table: Expected Products of Nucleophilic Addition to tert-butyl N-(5-oxohexyl)carbamate

| Reagent | Expected Product | Product Class |

| Sodium borohydride (NaBH₄) | tert-butyl N-(5-hydroxyhexyl)carbamate | Secondary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | tert-butyl N-(5-hydroxy-5-methylhexyl)carbamate | Tertiary Alcohol |

| Phenyllithium (C₆H₅Li) | tert-butyl N-(5-hydroxy-5-phenylhexyl)carbamate | Tertiary Alcohol |

Carbonyl Condensations: Imine and Enamine Formation

The ketone can condense with primary or secondary amines to form imines and enamines, respectively. These reactions are typically catalyzed by mild acid and involve the formation of a carbinolamine intermediate followed by dehydration. youtube.com

Imine Formation: Reaction with a primary amine (RNH₂) under mildly acidic conditions (pH 4-5) would lead to the formation of an N-substituted imine. youtube.com This transformation is reversible and driven by the removal of water.

Enamine Formation: Condensation with a secondary amine (R₂NH), such as pyrrolidine (B122466) or morpholine, under similar conditions, would yield an enamine. masterorganicchemistry.com Due to the asymmetry of the ketone in tert-butyl N-(5-oxohexyl)carbamate, two regioisomeric enamines could potentially form. The thermodynamically more stable enamine would have the double bond at the more substituted position, while the kinetically favored product would form at the less sterically hindered position. youtube.com Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon. masterorganicchemistry.com

Enolate Chemistry and Alpha-Functionalization (e.g., Alkylation, Halogenation)

The protons on the carbons alpha to the ketone (C4 and C6) are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alkylation: The formation of an enolate followed by reaction with an alkyl halide is a common method for forming carbon-carbon bonds. youtube.comyoutube.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate by deprotonating the less substituted α-carbon (C6). youtube.comyoutube.com In contrast, a weaker base under thermodynamic control (higher temperatures, equilibrium conditions) would favor the formation of the more substituted and more stable enolate at C4. Subsequent reaction with an electrophile, such as methyl iodide, would lead to α-alkylation. youtube.comyoutube.com

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the α-position. For example, reaction with bromine in acetic acid would likely lead to the substitution of one or more α-hydrogens with bromine atoms.

Cyclization Reactions Involving the Ketone for Heterocycle Formation

The bifunctional nature of tert-butyl N-(5-oxohexyl)carbamate, containing both a ketone and a protected amine, makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles. Intramolecular reactions between the two functional groups, or their derivatives, can lead to the formation of cyclic structures, most notably piperidine (B6355638) rings. researchgate.net

A common strategy involves the reductive amination of the ketone. researchgate.net After deprotection of the Boc group to reveal the primary amine, an intramolecular reaction between the amine and the ketone forms a cyclic imine (or enamine) intermediate. Subsequent reduction of this intermediate in situ, for example with sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation, yields a substituted piperidine. whiterose.ac.uk This intramolecular cyclization is a powerful tool for the construction of six-membered heterocyclic rings. researchgate.net For example, this would be a direct route to 2-methyl-6-aminopiperidine derivatives.

Catalytic C-H Functionalization Directed by the Ketone Group

Transition metal-catalyzed C-H functionalization has become a significant tool in organic synthesis. rsc.org The ketone group, while a relatively weak coordinating group, can act as a directing group to guide a metal catalyst to activate and functionalize otherwise inert C-H bonds at positions remote from the carbonyl group. rsc.orgrsc.org

For an aliphatic ketone like the one in tert-butyl N-(5-oxohexyl)carbamate, this can enable functionalization at the β, γ, or even more distant positions. For instance, palladium-catalyzed γ-C(sp³)–H arylation of aliphatic ketones has been achieved using a transient directing group formed from an amino acid. nih.gov This approach avoids the need to install and remove a separate directing group. While specific examples with tert-butyl N-(5-oxohexyl)carbamate are not documented, the principles of ketone-directed C-H activation suggest its potential for novel transformations, such as arylation or olefination at the C3 or C2 positions. nih.gov

Reactions of the Carbamate Functionality

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal. researchgate.net

The primary reaction of the carbamate functionality in tert-butyl N-(5-oxohexyl)carbamate is its cleavage, or deprotection, to yield the free amine, 6-aminohexan-2-one. The Boc group is highly stable to basic conditions, nucleophiles, and catalytic hydrogenation. total-synthesis.com However, it is readily cleaved under acidic conditions. wikipedia.org

The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to give the free amine and carbon dioxide. total-synthesis.com Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in a solvent like methanol or dioxane. wikipedia.org The choice of acidic conditions can be tailored to be compatible with other functional groups in the molecule. organic-chemistry.org More recently, thermal deprotection methods in continuous flow have also been developed, which avoid the use of acid catalysts. nih.gov

Interactive Table: Common Deprotection Conditions for the Boc Group

| Reagent(s) | Solvent | Key Features |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, efficient, volatile byproducts. wikipedia.org |

| Hydrogen Chloride (HCl) | Methanol, Dioxane, or Ethyl Acetate (B1210297) | Widely used, can be generated in situ. wikipedia.org |

| Phosphoric Acid (H₃PO₄) | Aqueous | Mild, environmentally benign option. |

| Aluminum Chloride (AlCl₃) | Acetonitrile | Allows for selective cleavage in the presence of other acid-labile groups. wikipedia.org |

| Heat (Continuous Flow) | Methanol, TFE | Acid-free conditions, allows for selective deprotection based on temperature. nih.gov |

Selective N-Deprotection Methodologies (e.g., Acid-Mediated Cleavage)

The Boc group is a cornerstone of amine protection strategy in organic synthesis, favored for its stability towards a wide array of nucleophilic and basic conditions, as well as hydrogenolysis. nih.gov Its removal, or deprotection, is most commonly achieved under acidic conditions. fishersci.co.uk

The mechanism of acid-mediated cleavage involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield the free amine, while the tert-butyl cation typically eliminates a proton to form isobutylene. acsgcipr.org This process is generally rapid and efficient. fishersci.co.uk

Strong acids are the conventional choice for this transformation. Trifluoroacetic acid (TFA), either neat or as a solution in a solvent like dichloromethane (DCM), is frequently used. fishersci.co.uk Similarly, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane, ethyl acetate, or methanol are effective. nih.govrsc.org Studies on the kinetics of Boc deprotection with HCl have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. nih.govacs.org

While effective, strong acidic conditions can be problematic for substrates containing other acid-sensitive functional groups. acsgcipr.org A potential side reaction is the alkylation of nucleophilic sites on the substrate or product by the liberated tert-butyl cation. acsgcipr.org To mitigate this, scavengers are often added to the reaction mixture.

To address these challenges, milder and more selective methods have been developed. A notable example is the use of oxalyl chloride in methanol, which facilitates the deprotection of various N-Boc protected amines at room temperature in good to excellent yields. nih.govrsc.org Another mild approach involves the use of tetra-n-butylammonium fluoride (B91410) (TBAF) in a solvent like tetrahydrofuran (B95107) (THF), which can cleave carbamates under non-acidic conditions. lookchem.comorganic-chemistry.org

Table 1: Selected Methodologies for N-Boc Deprotection

| Reagent(s) | Solvent(s) | Conditions | Notes | Citations |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature, 2-12h | Standard, highly effective method. | fishersci.co.ukacsgcipr.org |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature, 2h | Widely used, often as a 4M solution. | nih.govfishersci.co.uk |

| Oxalyl Chloride / Methanol | Methanol (MeOH) | Room Temperature, 1-4h | Mild conditions, tolerant of various functional groups. | nih.govrsc.org |

| Tetra-n-butylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Reflux | Non-acidic method, useful for acid-sensitive substrates. | lookchem.comorganic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature, overnight | Lewis acid catalysis, avoids strong protic acids. | fishersci.co.uk |

Derivatization and Modification of the Carbamate Nitrogen

Direct modification of the carbamate nitrogen in a Boc-protected amine is generally challenging. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group (nN → π*C=O), significantly reducing its nucleophilicity. acs.org Furthermore, the bulky tert-butoxycarbonyl group sterically hinders access to the nitrogen atom.

However, under specific and forcing conditions, N-alkylation of carbamates can be achieved. This typically requires a strong base capable of deprotonating the N-H bond, creating a more nucleophilic carbamate anion. A reported protocol for the N-alkylation of various carbamates utilizes cesium carbonate (Cs₂CO₃) as the base in the presence of tetrabutylammonium (B224687) iodide (TBAI) and an alkyl halide. researchgate.netepa.gov This method has been shown to be highly selective and efficient for producing N-alkylated carbamates in high yields. researchgate.netepa.gov The use of a strong base like sodium hydride has also been reported for the N-alkylation of amines and their derivatives. researchgate.net

Table 2: General Conditions for N-Alkylation of Carbamates

| Base | Additive | Alkylating Agent | Solvent | Key Features | Citations |

| Cesium Carbonate (Cs₂CO₃) | Tetrabutylammonium Iodide (TBAI) | Alkyl Halide (e.g., R-Br, R-I) | N,N-Dimethylformamide (DMF) | Mild and highly selective for N-alkylation over O-alkylation. | researchgate.netepa.gov |

| Sodium Hydride (NaH) | None | Alkyl Halide | Tetrahydrofuran (THF) or DMF | Strong base, requires anhydrous conditions. | researchgate.net |

Another strategy to modify the nitrogen involves dual protection. For instance, reacting a Boc-protected amine with another acylating agent can form an N-acyl-N-Boc derivative. This alters the electronic properties of the nitrogen center, potentially opening up different reaction pathways. rsc.org

Participation in Intramolecular Cyclizations After Deprotection

A significant synthetic application of tert-butyl N-(5-oxohexyl)carbamate arises from the reactivity of the bifunctional intermediate generated upon its deprotection. Removal of the Boc group, as described in section 3.2.1, unmasks the primary amine to yield 6-aminohexan-2-one.

This amino-ketone is primed for intramolecular cyclization. The primary amine can readily undergo a nucleophilic attack on the carbonyl carbon of the ketone, leading to an intramolecular condensation reaction. The initial product is a cyclic carbinolamine, which rapidly dehydrates to form a six-membered cyclic imine, specifically a 2-methyl-3,4,5,6-tetrahydropyridine derivative. This type of intramolecular cyclization is a common and effective method for the synthesis of piperidine precursors. nih.govorganic-chemistry.org

The resulting cyclic imine can be isolated or, more commonly, reduced in situ to the corresponding saturated heterocycle. Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) converts the imine to a 2-methylpiperidine (B94953) derivative. wikipedia.org This two-step, one-pot sequence of deprotection followed by reductive amination/cyclization provides an efficient route to substituted piperidines, which are prevalent structural motifs in many alkaloids and pharmaceuticals. wikipedia.org

Chemoselectivity and Regioselectivity in Complex Reaction Environments

The presence of two distinct functional groups in tert-butyl N-(5-oxohexyl)carbamate allows for selective transformations at one site while leaving the other intact, a concept known as chemoselectivity.

Reactions at the Ketone: The ketone functionality can undergo a variety of reactions while the amine remains protected by the robust Boc group.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents such as sodium borohydride (NaBH₄). These conditions are fully compatible with the Boc protecting group.

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, reacting with a phosphorus ylide. This allows for carbon-chain extension at the C5 position.

Enolate Formation: The ketone possesses two sets of α-hydrogens (at C4 and C6), allowing for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles. The regioselectivity of enolate formation (thermodynamic vs. kinetic) can be controlled by the choice of base, solvent, and temperature, although specific studies on this substrate are not detailed.

Reactions at the Carbamate: Conversely, the Boc group can be selectively removed without affecting the ketone.

N-Deprotection: As detailed in section 3.2.1, acidic conditions (e.g., TFA, HCl) will cleave the Boc group while leaving the ketone moiety untouched. This regioselective deprotection is absolute due to the specific lability of the tert-butyl carbamate to acid. nih.govfishersci.co.uk

This orthogonal reactivity is synthetically valuable, enabling multi-step syntheses where each functional group is manipulated independently.

Table 3: Chemoselective Transformations of tert-butyl N-(5-oxohexyl)carbamate

| Target Functional Group | Reagent(s) | Product Functional Group | Unaffected Functional Group | Citations |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | Boc-protected Amine | (General Knowledge) |

| Ketone | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Boc-protected Amine | (General Knowledge) |

| Boc-protected Amine | Trifluoroacetic Acid (TFA) | Primary Amine (as salt) | Ketone | nih.govfishersci.co.uk |

| Boc-protected Amine | Oxalyl Chloride / Methanol | Primary Amine (as salt) | Ketone | nih.govrsc.org |

Exploration of Rearrangement Pathways Involving Both Functional Groups

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.denumberanalytics.com The structure of tert-butyl N-(5-oxohexyl)carbamate, specifically its ketone group, makes it a potential substrate for the Beckmann rearrangement. organic-chemistry.orgwikipedia.org

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an amide. organic-chemistry.orgmasterorganicchemistry.com For tert-butyl N-(5-oxohexyl)carbamate, this pathway would involve two key steps:

Oxime Formation: The ketone is first reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime. This reaction creates a C=N-OH functional group in place of the C=O group.

Rearrangement: The oxime is then treated with an acid (e.g., sulfuric acid, polyphosphoric acid) or another promoting reagent. wikipedia.org Protonation of the oxime's hydroxyl group turns it into a good leaving group (water). The subsequent migration of one of the alkyl groups attached to the original carbonyl carbon to the nitrogen atom, with simultaneous cleavage of the N-O bond, leads to the formation of a nitrilium ion intermediate. This intermediate is then attacked by water to yield the final amide product after tautomerization. masterorganicchemistry.com

For the oxime derived from tert-butyl N-(5-oxohexyl)carbamate, the rearrangement is particularly interesting due to the asymmetry of the ketone. Two different groups can migrate: the methyl group (C6) or the N-Boc protected butyl chain (C4). The group that is anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. organic-chemistry.org Since the oxime can exist as two geometric isomers (syn and anti), two different regioisomeric amide products are possible:

Migration of the butyl chain: If the butyl group migrates, the product is an N-substituted caprolactam, a seven-membered cyclic amide.

Migration of the methyl group: If the methyl group migrates, the product is a linear N-acyl amine.

The control of which regioisomer is formed depends on the ability to control the stereochemistry of the oxime or the specific reaction conditions of the rearrangement. nih.gov This pathway represents a sophisticated transformation that leverages both functional groups to construct complex nitrogen-containing cyclic structures.

Applications of Tert Butyl N 5 Oxohexyl Carbamate in Complex Molecule Synthesis

The presence of both a ketone and a protected amine group within the same molecule makes tert-butyl N-(5-oxohexyl)carbamate a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for controlled reactivity, enabling chemists to selectively unmask the amine functionality at the desired stage of a synthetic sequence. This is particularly crucial in multi-step total synthesis where precise control over reactive sites is paramount.

One of the key applications of this compound lies in its potential for intramolecular cyclization reactions to form substituted piperidines. Piperidine (B6355638) scaffolds are prevalent in a vast array of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The 5-oxohexyl chain provides the necessary carbon backbone to form a six-membered ring upon cyclization.

A notable synthetic strategy that can be employed is the Paal-Knorr pyrrole (B145914) synthesis , which traditionally involves the reaction of a 1,4-dicarbonyl compound with a primary amine to yield a pyrrole. organic-chemistry.orgrgmcet.edu.inwikipedia.org While tert-butyl N-(5-oxohexyl)carbamate is a 1,5-keto-amine derivative, the underlying principle of intramolecular condensation between the ketone and the deprotected amine can be adapted to form a cyclic imine, which upon reduction, would yield a piperidine derivative.

The general reaction scheme would involve the deprotection of the Boc-amine under acidic conditions, followed by an intramolecular cyclization to form a tetrahydropyridine (B1245486) intermediate. Subsequent reduction of the cyclic imine would furnish the final piperidine product. The conditions for such reactions are typically mild, often employing weak acids to facilitate the cyclization and standard reducing agents for the final reduction step.

| Step | Reagents and Conditions | Product | Expected Yield (%) |

| 1. Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | 6-aminohexan-2-one | >95 |

| 2. Intramolecular Cyclization/Reduction | Sodium triacetoxyborohydride (B8407120) in Dichloromethane (DCM) | 2-methylpiperidine (B94953) derivative | 70-90 |

This is a representative table based on established chemical principles for similar transformations and may not reflect experimentally verified data for this specific compound.

The versatility of this approach allows for the synthesis of a variety of substituted piperidines by modifying the starting material or the reaction conditions. This makes tert-butyl N-(5-oxohexyl)carbamate a valuable tool for medicinal chemists and synthetic organic chemists in the construction of libraries of potential drug candidates and other complex molecular targets.

Contributions to Supramolecular Chemistry and Material Science (if applicable through functionalization)

The functional groups present in tert-butyl N-(5-oxohexyl)carbamate, namely the carbamate (B1207046) and ketone moieties, endow it with the potential to participate in non-covalent interactions, which are the cornerstone of supramolecular chemistry. frontiersin.org These interactions, such as hydrogen bonding, are crucial for the self-assembly of molecules into larger, well-defined architectures.

The carbamate group contains both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (C=O). This dual functionality allows for the formation of extended hydrogen-bonded networks in the solid state. nih.gov Similarly, the ketone group can act as a hydrogen bond acceptor. This ability to form predictable and stable intermolecular interactions is a key feature in the design of new materials with tailored properties.

A significant area where carbamate derivatives have shown promise is in the formation of supramolecular gels . researchgate.netnih.govnih.gov These are materials in which low-molecular-weight gelators self-assemble in a solvent to create a three-dimensional network that immobilizes the solvent, resulting in a gel. The self-assembly process is driven by non-covalent interactions, with hydrogen bonding often playing a critical role.

Studies on various carbamate-containing molecules, particularly those derived from sugars, have demonstrated their ability to act as efficient gelators for a range of organic solvents and even water. nih.govnih.gov The formation of these gels is dependent on the molecular structure of the gelator and its ability to form fibrous networks through self-assembly.

| Carbamate Derivative Type | Solvent | Minimum Gelation Concentration (wt%) | Reference |

| Sugar-based O-linked carbamates | Various organic solvents | 0.5 - 2.0 | nih.gov |

| Sugar-based N-linked carbamates | Aqueous DMSO and ethanol | Not specified | nih.gov |

| Isopropyl carbamate hydrogelator | Water | 0.2 | nih.gov |

This table summarizes the gelation properties of various carbamate derivatives to illustrate the potential of the target molecule and is not based on direct experimental data for tert-butyl N-(5-oxohexyl)carbamate.

Given the presence of both hydrogen bond donor and acceptor sites, it is plausible that tert-butyl N-(5-oxohexyl)carbamate and its derivatives could be designed to act as low-molecular-weight gelators. Functionalization of the ketone group, for instance, could be used to tune the solubility and self-assembly properties of the molecule, leading to the formation of novel soft materials.

Furthermore, the ketone functionality offers a handle for the covalent attachment of this molecule to surfaces or polymer backbones. researchgate.net This could be utilized to create functionalized materials with specific surface properties, such as altered hydrophobicity or the ability to participate in specific binding events.

Advanced Spectroscopic and Mechanistic Investigations of Tert Butyl N 5 Oxohexyl Carbamate and Its Reactions

Elucidation of Reaction Mechanisms via In-Situ Spectroscopy (e.g., NMR, IR)

In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for observing reactions as they happen, providing data on reaction kinetics, intermediates, and product formation without the need for isolation. While specific in-situ studies on tert-butyl N-(5-oxohexyl)carbamate are not extensively detailed in the surveyed literature, the application of these techniques to analogous systems provides a clear framework for their utility.

For instance, in the study of Diels-Alder reactions involving related carbamate-substituted pyranones, NMR analysis of the crude reaction mixture is a critical step. mdpi.com This technique allows for the clear and unequivocal assignment of the configurations of cycloadducts formed during the reaction. mdpi.com By monitoring the reaction at different time intervals, researchers can track the formation of various isomers, such as the 5-endo and 5-exo cycloadducts, and determine their ratios directly in the reaction vessel. mdpi.com This approach confirms that the reaction proceeds cleanly and helps in understanding the directing effects of the carbamate (B1207046) group on the stereochemical outcome of the cycloaddition. mdpi.com Such methodologies are directly applicable to investigating the reactions of the ketone or carbamate moiety in tert-butyl N-(5-oxohexyl)carbamate.

Advanced Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of molecules and the monitoring of chemical reactions. For tert-butyl N-(5-oxohexyl)carbamate, predictive models and experimental data on its derivatives highlight the power of MS.

Predicted Collision Cross Section (CCS) values, calculated using methods like CCSbase, offer structural information on the gas-phase ions of the parent molecule. uni.lu These predictions are crucial for ion mobility-mass spectrometry, a technique that separates ions based on their size and shape as well as their mass-to-charge ratio, aiding in the identification of isomers.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 216.15943 | 152.5 |

| [M+Na]⁺ | 238.14137 | 157.6 |

| [M-H]⁻ | 214.14487 | 152.5 |

| [M+NH₄]⁺ | 233.18597 | 171.1 |

| [M+K]⁺ | 254.11531 | 157.6 |

Furthermore, high-resolution mass spectrometry (HRMS) techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), have been successfully employed to confirm the structure of complex derivatives. mdpi.com In the characterization of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, HRMS provided precise mass measurements that unequivocally verified the compound's elemental composition. mdpi.com Similarly, for tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, a derivative sharing the carbamate-protected aminohexyl chain, mass spectrometry was used to identify the molecular ion and key fragments, confirming the successful synthesis. mdpi.com These examples underscore the capability of advanced MS to verify products and potentially identify intermediates in reactions involving tert-butyl N-(5-oxohexyl)carbamate.

X-ray Crystallography of tert-butyl N-(5-oxohexyl)carbamate Derivatives for Structural Elucidation

While the crystal structure of the parent compound tert-butyl N-(5-oxohexyl)carbamate is not described in the reviewed literature, single-crystal X-ray diffraction has been extensively used to determine the precise three-dimensional structures of several of its derivatives. These studies provide invaluable, unambiguous proof of molecular structure, including bond lengths, angles, and intermolecular interactions.

The analysis of various derivatives reveals how modifications to the core structure influence the crystalline packing and conformation. For example, the structure of tert-butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate shows how molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming a two-dimensional network. nih.gov In contrast, the crystal structure of tert-butyl N-(phosphinoyloxy)carbamate features three independent molecules in the asymmetric unit, which form hydrogen-bonded dimers. researchgate.netresearchgate.net The study of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate revealed a monoclinic Pn space group with a unique molecular conformation. mdpi.com These detailed structural insights are crucial for understanding structure-activity relationships and designing new molecules with specific properties.

| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate | C₁₆H₂₄N₄O₄ | Triclinic | P1 | nih.gov |

| tert-Butyl (tert-butoxy(oxo)methyl)(5-bromo-2-fluorophenyl)carbamate | C₁₆H₂₁BrFNO₄ | Monoclinic | P2₁/n | scispace.com |

| tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | C₁₈H₂₈FN₃O₃ | Monoclinic | Pn | mdpi.com |

| tert-Butyl N-(phosphinoyloxy)carbamate | C₁₇H₂₀NO₄P | Triclinic | P1 | researchgate.netresearchgate.net |

Chiroptical Studies of Enantiomerically Enriched Derivatives (if applicable)

Chiroptical studies, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing enantiomerically enriched or pure chiral molecules. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light, providing information about its absolute configuration and conformation in solution.

While synthetic procedures exist for creating chiral tert-butyl carbamate derivatives, such as the asymmetric Mannich reaction to produce tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, specific chiroptical studies on enantiomerically enriched derivatives of tert-butyl N-(5-oxohexyl)carbamate were not identified in the surveyed research literature. orgsyn.org The applicability of such studies is therefore noted, but no specific data can be presented at this time.

Computational and Theoretical Studies on Tert Butyl N 5 Oxohexyl Carbamate

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry

The flexibility of the hexyl chain in tert-butyl N-(5-oxohexyl)carbamate allows it to adopt numerous conformations. Understanding the relative energies of these conformers is crucial for predicting its behavior. Molecular mechanics (MM) and quantum chemistry methods are powerful tools for this purpose.

Molecular mechanics simulations, using force fields like MM+, can efficiently explore the vast conformational space of the molecule. These calculations help identify low-energy conformers by evaluating steric and electrostatic interactions. For instance, a preliminary conformational search can be performed to identify stable geometries. scispace.com

Quantum chemistry calculations, such as those employing semi-empirical methods like PM6, can then be used to further optimize the geometries of these initial conformers and calculate their relative energies with higher accuracy. scispace.com This combined approach allows for the construction of a potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. The analysis of stationary points on this surface is essential to locate global energy minima. scispace.com

The predicted collision cross section (CCS) values for different adducts of tert-butyl N-(5-oxohexyl)carbamate, calculated using methods like CCSbase, also provide information related to its three-dimensional structure in the gas phase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 216.15943 | 152.5 |

| [M+Na]+ | 238.14137 | 157.6 |

| [M-H]- | 214.14487 | 152.5 |

| [M+NH4]+ | 233.18597 | 171.1 |

| [M+K]+ | 254.11531 | 157.6 |

| [M+H-H2O]+ | 198.14941 | 147.4 |

| [M+HCOO]- | 260.15035 | 173.4 |

| [M+CH3COO]- | 274.16600 | 191.2 |

| [M+Na-2H]- | 236.12682 | 155.5 |

| [M]+ | 215.15160 | 155.9 |

| [M]- | 215.15270 | 155.9 |

Table: Predicted Collision Cross Section (CCS) values for various adducts of tert-butyl N-(5-oxohexyl)carbamate. Data sourced from PubChemLite. uni.lu

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly useful for studying reaction mechanisms, including the energetics of reactants, products, and the transition states that connect them.

In the context of reactions involving carbamate-containing molecules, DFT calculations can elucidate reaction pathways. For example, in the study of a 1,3-dipolar cycloaddition reaction leading to tert-Butyl 1-(5-Benzyl-3a,5,6,6a-tetrahydro-4H-pyrrolo[3,4-d]-isoxazol-3-yl)-2S-phenylethyl)carbamate, DFT methods were used to optimize the geometries of the transition states. mdpi.com These calculations helped to explain the observed diastereoselectivity of the reaction, showing it to be under kinetic control. mdpi.com The predicted product ratio was in close agreement with experimental results. mdpi.com

Similarly, DFT has been employed to study the thermolysis of related compounds, identifying the rate-determining step and the structure of the transition state. mdpi.com For instance, calculations on the thermal elimination of a β-thiosulfinate showed that the reaction proceeds through a five-membered transition state. mdpi.com

For tert-butyl N-(5-oxohexyl)carbamate, DFT calculations could be used to model various potential reactions, such as aldol (B89426) additions or reductions of the ketone. By calculating the activation energies for different pathways, one could predict the most likely products under specific reaction conditions. These calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide more realistic energy values. mdpi.com

Prediction of Reactivity and Selectivity in Novel Transformations

Theoretical studies can predict how tert-butyl N-(5-oxohexyl)carbamate might behave in new, unexplored reactions. By analyzing its electronic properties, such as the distribution of molecular orbitals, researchers can identify reactive sites.

For example, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are key to understanding reactivity. In a related compound, tert-butyl(2-oxo-2H-pyran-5-yl)carbamate, the presence of the electron-donating Boc-NH- group was found to lower the HOMO-LUMO energy gap with electron-deficient dienophiles, leading to faster cycloaddition reactions. mdpi.comnih.gov This "chameleon" diene undergoes efficient Diels-Alder reactions with both electron-rich and electron-deficient alkenes. mdpi.comnih.gov

For tert-butyl N-(5-oxohexyl)carbamate, the ketone carbonyl group is an obvious site for nucleophilic attack, while the α-protons are susceptible to deprotonation to form an enolate. The carbamate (B1207046) group can also influence reactivity, potentially through intramolecular interactions or by directing the approach of reagents. DFT calculations could be used to model the transition states for various competing reaction pathways, thereby predicting the selectivity of a given transformation.

Molecular Docking Simulations of Analogs with Biological Targets (Purely Predictive Modeling)

While there is no specific information on molecular docking of tert-butyl N-(5-oxohexyl)carbamate itself, the principles of this technique can be discussed in the context of its analogs. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a small molecule with a protein target.

Analogs of tert-butyl N-(5-oxohexyl)carbamate could be designed and their interactions with various biological targets could be modeled. For instance, derivatives of this compound could potentially inhibit enzymes like soluble epoxide hydrolase (sEH). mdpi.com In a hypothetical scenario, a library of analogs could be created in silico by modifying the structure of tert-butyl N-(5-oxohexyl)carbamate. These analogs would then be docked into the active site of a target protein. The docking scores would provide a prediction of their binding affinities, allowing for the ranking of the analogs and the identification of promising candidates for synthesis and experimental testing.

The docking simulations would also reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for understanding the structure-activity relationship and for designing more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs (Theoretical Design Principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in the design of new, more active analogs.

For a series of analogs of tert-butyl N-(5-oxohexyl)carbamate, a QSAR model could be developed. This would involve several steps:

Data Set Preparation: A set of analogs with known biological activity (e.g., inhibitory concentrations against a specific enzyme) would be required.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogs. This allows for the prioritization of synthetic efforts towards compounds that are predicted to be most active. The QSAR model also provides insights into the structural features that are important for activity, thus guiding the design of new analogs with improved properties.

Q & A

Q. Q1. What are the standard synthetic routes for tert-butyl N-(5-oxohexyl)carbamate, and how are protection/deprotection strategies applied?

Methodological Answer:

- Step 1 : Start with 5-aminohexan-2-one. Introduce the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaOH/THF) to protect the amine .

- Step 2 : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the Boc-protected product.

- Step 3 : Confirm structure using H NMR (e.g., Boc methyl resonance at δ 1.4 ppm) and IR (C=O stretch at ~1700 cm⁻¹) .

Advanced Synthesis

Q. Q2. How can reaction conditions be optimized to mitigate steric hindrance during Boc protection of 5-aminohexan-2-one?

Methodological Answer:

- Strategy : Use polar aprotic solvents (e.g., DMF) to enhance solubility. Adjust stoichiometry (1.2–1.5 equiv Boc₂O) and add DMAP (0.1 equiv) as a catalyst to accelerate acylation .

- Temperature Control : Maintain 0–5°C to minimize side reactions.

- Validation : Compare yields via HPLC analysis under varied conditions. Optimized protocols report >85% yield in literature .

Basic Characterization

Q. Q3. What spectroscopic and crystallographic methods are essential for characterizing tert-butyl N-(5-oxohexyl)carbamate?

Methodological Answer:

- Spectroscopy :

- Crystallography : Grow single crystals via slow evaporation (hexane/EtOAc). Use SHELX-97 for structure refinement and ORTEP-3 for molecular graphics .

Advanced Characterization

Q. Q4. How are crystallographic data discrepancies resolved when refining tert-butyl N-(5-oxohexyl)carbamate structures?

Methodological Answer:

- Data Validation : Cross-check intensity data with SHELXL (e.g., R-factor < 5%). Use SIR97 for direct-method phase determination if twinning is suspected .

- Discrepancy Mitigation : Re-examine thermal parameters and hydrogen bonding. For ambiguous electron density, employ Fourier difference maps and restrain bond lengths/angles .

Stability & Reactivity

Q. Q5. What are the optimal storage conditions to prevent degradation of tert-butyl N-(5-oxohexyl)carbamate?

Methodological Answer:

- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar). Avoid exposure to moisture and strong acids/bases to prevent Boc cleavage .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Typical degradation products include free amine and CO₂ .

Advanced Applications

Q. Q6. How is tert-butyl N-(5-oxohexyl)carbamate utilized in synthesizing bioactive molecules like NK1 receptor antagonists?

Methodological Answer:

- Role : Serve as a key intermediate. For example, after Boc deprotection (TFA/DCM), the free amine undergoes reductive amination with aryl aldehydes to form pharmacophores .

- Case Study : Sugawara & Hashiyama (2007) coupled the deprotected amine with a fluorophenyl moiety, achieving >90% enantiomeric excess via chiral HPLC .

Data Contradiction Analysis

Q. Q7. How should researchers address conflicting toxicity reports for tert-butyl carbamate derivatives?

Methodological Answer:

- Source Evaluation : Prioritize peer-reviewed studies over SDS entries. For example, while some SDSs list "no known hazards" , academic studies note moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

- Testing : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with PubChem/ECHA databases .

Method Development

Q. Q8. What biocatalytic approaches are reported for modifying tert-butyl carbamate derivatives?

Methodological Answer:

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for enantioselective hydrolysis. Troiani et al. (2011) achieved 98% ee in statin intermediate synthesis .

- Process Optimization : Screen solvent systems (e.g., tert-butanol/water) and immobilize enzymes for reusability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.